Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1)
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Overview
Description
Benzaldehyde–2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of benzaldehyde and a bis(diphenylmethyl)benzene-1,4-diol moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde–2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzaldehyde with 2,5-bis(diphenylmethyl)benzene-1,4-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde–2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzaldehyde–2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzaldehyde–2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxyterephthalaldehyde: A related compound with similar structural features but different reactivity and applications.
Benzene-1,4-diol: Another similar compound with distinct chemical properties and uses.
Properties
CAS No. |
803745-70-2 |
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Molecular Formula |
C46H38O4 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
benzaldehyde;2,5-dibenzhydrylbenzene-1,4-diol |
InChI |
InChI=1S/C32H26O2.2C7H6O/c33-29-22-28(32(25-17-9-3-10-18-25)26-19-11-4-12-20-26)30(34)21-27(29)31(23-13-5-1-6-14-23)24-15-7-2-8-16-24;2*8-6-7-4-2-1-3-5-7/h1-22,31-34H;2*1-6H |
InChI Key |
XXDOSIJRNQFLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=O.C1=CC=C(C=C1)C=O.C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3O)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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